![molecular formula C8H9NO2 B2823428 3-Cyanobicyclo[3.1.0]hexane-3-carboxylic acid CAS No. 2168568-70-3](/img/structure/B2823428.png)

3-Cyanobicyclo[3.1.0]hexane-3-carboxylic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

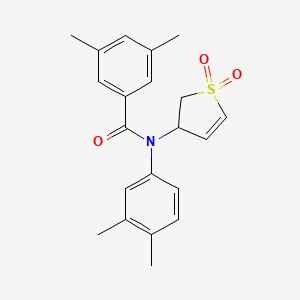

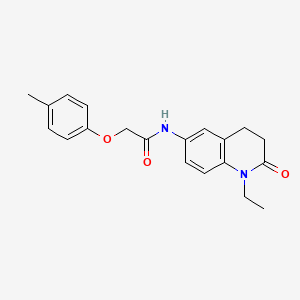

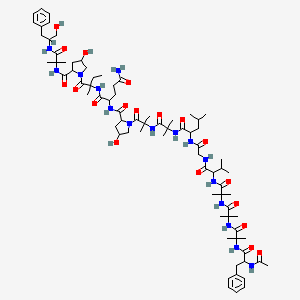

3-Cyanobicyclo[3.1.0]hexane-3-carboxylic acid is a chemical compound with the CAS Number: 2168568-70-3 . It has a molecular weight of 151.16 . The compound is stored at room temperature and is available in powder form .

Synthesis Analysis

The synthesis of similar compounds, such as bicyclo[3.1.0]hexanes, has been achieved through a (3 + 2) annulation of cyclopropenes with aminocyclopropanes . This process uses an organic or an iridium photoredox catalyst and blue LED irradiation . The reaction was highly diastereoselective when using difluorocyclopropenes together with a removable substituent on the cyclopropylaniline .Chemical Reactions Analysis

While specific chemical reactions involving 3-Cyanobicyclo[3.1.0]hexane-3-carboxylic acid are not available, the synthesis of similar compounds involves reactions such as amino protection, 4-dimethylaminopyridine (DMAP) catalytic cyclization, reduction-dehydration into alkene, asymmetric Simmons-Smith reaction, and hydrolysis reaction .Physical And Chemical Properties Analysis

3-Cyanobicyclo[3.1.0]hexane-3-carboxylic acid is a powder that is stored at room temperature . Its IUPAC name is 3-cyanobicyclo[3.1.0]hexane-3-carboxylic acid .Wissenschaftliche Forschungsanwendungen

Stereocontrolled Synthesis and Pharmacological Applications

A series of studies have focused on the stereocontrolled synthesis of bicyclic amino acid derivatives, highlighting their importance in the development of drugs with anticonvulsant, anxiolytic, and antimalarial properties. For instance, the stereoselective synthesis of 2-amino-3-fluoro bicyclo[3.1.0]hexane-2,6-dicarboxylic acid, a potent agonist of group II metabotropic glutamate receptors, demonstrates the relevance of such bicyclic structures in creating molecules with specific pharmacological activities (Pedregal & Prowse, 2002). Similar methodologies have been applied to develop derivatives with potential applications in treating neurological disorders and malaria (Monn et al., 1997).

Chemical Synthesis and Molecular Design

Research on the chemical synthesis of related bicyclic compounds underlines the versatility of these structures in organic synthesis and drug design. The synthesis of 3-aminobicyclo[3.2.1]octane-3-carboxylic acids, for example, provides insights into the specificity of membrane transport systems for amino acids, which is crucial for designing more efficient drug delivery mechanisms (Christensen et al., 1983).

Advanced Materials and Catalysis

Bicyclic carboxylic acids have also found applications in the field of materials science and catalysis. The vanadium-catalyzed carboxylation of alkanes to produce carboxylic acids demonstrates the potential of bicyclic structures in facilitating chemical transformations under mild conditions, which can be pivotal for industrial applications (Reis et al., 2005).

Safety and Hazards

Eigenschaften

IUPAC Name |

3-cyanobicyclo[3.1.0]hexane-3-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9NO2/c9-4-8(7(10)11)2-5-1-6(5)3-8/h5-6H,1-3H2,(H,10,11) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YUUFSOIYIUXXLM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2C1CC(C2)(C#N)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

151.16 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Cyanobicyclo[3.1.0]hexane-3-carboxylic acid | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[1-(2,5-Difluorophenyl)-2,2-difluoroethyl]but-2-ynamide](/img/structure/B2823349.png)

![2-((3-benzyl-4-oxo-3,4-dihydropyrido[3',2':4,5]thieno[3,2-d]pyrimidin-2-yl)thio)-N-(2-chlorobenzyl)acetamide](/img/structure/B2823350.png)

methanone](/img/structure/B2823351.png)

![N-(2-{[2,2'-bithiophene]-5-yl}-2-hydroxyethyl)-N'-(3-chloro-4-fluorophenyl)ethanediamide](/img/structure/B2823355.png)

![1-((2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-3-(1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-5-oxopyrrolidin-3-yl)urea](/img/structure/B2823367.png)